TSCHIMGANIDINE

Description

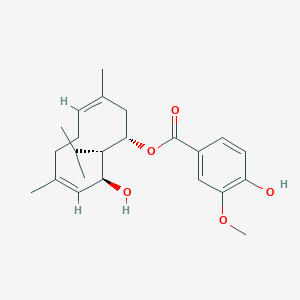

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3Z,7Z,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-14(2)22-19(25)11-15(3)7-6-8-16(4)12-21(22)28-23(26)17-9-10-18(24)20(13-17)27-5/h8-11,13-14,19,21-22,24-25H,6-7,12H2,1-5H3/b15-11-,16-8-/t19-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJDCWYDXLXFJK-KVJUXVSCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(CC(=CCC1)C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/[C@@H]([C@@H]([C@H](C/C(=C\CC1)/C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39380-16-0 |

Source

|

| Record name | Tschimganidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039380160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling Tschimganidine: A Terpenoid with Therapeutic Potential in Metabolic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tschimganidine, a naturally occurring terpenoid, has emerged as a promising candidate for the therapeutic intervention of metabolic diseases, particularly obesity. This document provides a comprehensive overview of its chemical properties, biological activity, and the molecular mechanisms underlying its effects. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex terpenoid compound. Its chemical identity is defined by the following properties:

| Property | Value | Source |

| IUPAC Name | [(1S,3E,7E,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate | [1] |

| Molecular Formula | C23H32O5 | [1] |

| Molecular Weight | 388.5 g/mol | [1] |

| Canonical SMILES | C/C/1=C[C@@H](--INVALID-LINK--/C)OC(=O)C2=CC(=C(C=C2)O)OC">C@@HC(C)C)O | [1] |

| InChI Key | OLJDCWYDXLXFJK-COKJDNMNSA-N | [1] |

Below is a 2D representation of the chemical structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-adipogenic and anti-obesity effects.[2][3][4] It functions primarily by modulating key signaling pathways involved in cellular energy homeostasis and lipid metabolism.

Inhibition of Adipogenesis and Lipid Accumulation

Studies have shown that this compound effectively inhibits lipid accumulation in adipocytes.[2][5] This effect is achieved through the modulation of critical signaling pathways that regulate adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells.

Activation of AMPK Signaling Pathway

The primary mechanism of action for this compound involves the activation of AMP-activated protein kinase (AMPK).[2][4][5] AMPK is a central regulator of cellular energy metabolism. Its activation leads to a cascade of downstream effects that promote catabolism and inhibit anabolic processes like lipid synthesis. This compound treatment has been shown to significantly increase the phosphorylation of AMPK.[2][4]

Downregulation of Adipogenesis-Related Factors

The activation of AMPK by this compound leads to the reduced expression of key transcription factors and enzymes involved in adipogenesis and lipid synthesis.[2] These include:

-

Peroxisome proliferator-activated receptor gamma (PPARγ)

-

CCAAT/enhancer-binding protein alpha (C/EBPα)

-

Fatty acid-binding protein 4 (FABP4)

-

Fatty acid synthase (FASN)

The downregulation of these factors contributes to the observed decrease in lipid accumulation and adipogenesis.[2]

Modulation of AKT Signaling

In addition to activating AMPK, this compound has been observed to decrease the phosphorylation of AKT, another key regulator of cell growth and metabolism.[2][4] The interplay between the AMPK and AKT pathways is crucial in determining the overall metabolic state of the cell.

References

- 1. Tschimganidin | C23H32O5 | CID 20841345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases [bmbreports.org]

- 4. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Tschimganidine: Natural Source, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tschimganidine, a naturally occurring terpenoid, has garnered significant scientific interest for its potential therapeutic applications, particularly in the realm of metabolic diseases. This technical guide provides an in-depth overview of this compound, focusing on its natural source, detailed extraction and purification methodologies, and its mechanism of action related to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This document synthesizes available scientific literature to offer a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a sesquiterpenoid ester with the chemical formula C₂₃H₃₂O₅. It is classified as a terpenoid, a large and diverse class of naturally occurring organic compounds derived from isoprene units. Terpenoids from the Ferula genus have been historically used in traditional medicine, and modern research is increasingly validating their bioactive properties. This compound has emerged as a compound of interest due to its demonstrated ability to reduce lipid accumulation, making it a promising candidate for the development of novel therapies for obesity and related metabolic disorders.[1][2]

Natural Source

This compound is naturally found in plants belonging to the genus Ferula, a member of the Umbelliferae (Apiaceae) family.[1][3] Specifically, scientific literature indicates its presence in Ferula kuhistanica and Ferula samarcandica.[4] These perennial herbaceous plants are primarily distributed in Central Asia and the Mediterranean region. The aerial parts, including fruits and stems, as well as the roots of these plants, are known to contain a variety of terpenoid esters, including this compound.

Extraction and Purification

While specific quantitative data on the yield and purity of this compound from its natural sources is not extensively detailed in the public domain, a general methodology for the extraction and purification of terpenoid esters from Ferula species can be outlined. The following protocol is a composite of established techniques for isolating similar compounds from Ferula kuhistanica.

General Extraction Protocol for Terpenoid Esters from Ferula kuhistanica

This protocol describes a method for the extraction of a mixture of terpenoid esters from the aerial parts of Ferula kuhistanica.

3.1.1. Plant Material Preparation

-

Air-dry the aerial parts (stems, leaves, and fruits) of Ferula kuhistanica.

-

Grind the dried plant material into a fine powder to increase the surface area for solvent extraction.

3.1.2. Solvent Extraction

-

Perform a triple extraction of the powdered plant material with 70% ethyl alcohol at room temperature.

-

Utilize forced circulation of the extractant to ensure thorough extraction of the target compounds.

-

Combine the ethanol extracts from the three extraction cycles.

3.1.3. Preliminary Purification

-

Condense the combined ethanol extract under reduced pressure to remove the solvent.

-

Dilute the concentrated extract with an equal volume of water (1:1).

-

Perform a liquid-liquid partition by treating the aqueous suspension five times with extraction gasoline (petroleum ether) to remove nonpolar impurities.

-

Separate and discard the gasoline phase.

-

Extract the remaining aqueous phase five times with ethyl acetate to isolate the terpenoid esters.

-

Combine the ethyl acetate fractions and concentrate under reduced pressure to yield a crude extract enriched with terpenoid esters.

Isolation of this compound by Column Chromatography

Further purification of the crude ethyl acetate extract to isolate pure this compound typically involves column chromatography. While a specific, detailed protocol for this compound is not available, a general approach for the separation of terpenoids from Ferula species is as follows:

-

Stationary Phase: Silica gel is commonly used as the stationary phase for the separation of terpenoids.

-

Mobile Phase: A gradient elution system of n-hexane and ethyl acetate is typically employed. The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate to elute compounds with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

-

Final Purification: The combined fractions containing this compound may require further purification, potentially using preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Quantitative Data

Detailed quantitative data, such as the specific yield of this compound from Ferula kuhistanica and its purity after each purification step, are not well-documented in the available scientific literature. The yield of a mixture of terpenoid esters using the described general extraction method has been reported to be over 82.0% of the total content in the raw plant material.[5] Further research is required to establish a standardized and optimized protocol with precise quantitative outcomes for this compound isolation.

Biological Activity and Signaling Pathway

This compound has been shown to exert significant biological effects, primarily related to the regulation of lipid metabolism. Research indicates that this compound reduces lipid accumulation by activating the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3]

Experimental Protocol: In Vitro Adipogenesis Assay

The following is a representative protocol to assess the effect of this compound on adipogenesis in 3T3-L1 preadipocyte cells.

5.1.1. Cell Culture and Differentiation

-

Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Induce differentiation by treating confluent cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

-

After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Two days later, maintain the cells in DMEM with 10% FBS, changing the medium every two days.

5.1.2. This compound Treatment

-

Treat the differentiating adipocytes with varying concentrations of this compound at different stages of differentiation to assess its inhibitory effects.

5.1.3. Oil Red O Staining

-

On day 8 of differentiation, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for 1 hour.

-

Wash the fixed cells with water and stain with Oil Red O solution for 1 hour to visualize lipid droplets.

-

Wash the stained cells with water and elute the stain with isopropanol.

-

Quantify the eluted stain by measuring the absorbance at 520 nm.

Signaling Pathway of this compound's Anti-Adipogenic Effect

This compound's mechanism of action involves the modulation of the AMPK signaling cascade. The key molecular events are a significant increase in the phosphorylation of AMPK and Acetyl-CoA Carboxylase (ACC), a downstream target of AMPK.[1] Conversely, this compound treatment leads to a decrease in the phosphorylation of pro-adipogenic signaling molecules such as AKT, ERK1/2, and JAK2.[1] The activation of AMPK by this compound ultimately leads to the suppression of key adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), and their downstream targets like Fatty Acid Synthase (FASN) and Fatty Acid Binding Protein 4 (FABP4).[1]

Caption: this compound's modulation of the AMPK signaling pathway.

Conclusion

This compound, a terpenoid isolated from the Ferula genus, demonstrates significant potential as a therapeutic agent for metabolic diseases. Its ability to reduce lipid accumulation through the activation of the AMPK signaling pathway provides a clear mechanism for its anti-adipogenic effects. While a general framework for its extraction and purification from natural sources exists, further research is necessary to establish standardized protocols with detailed quantitative data on yield and purity. This guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for scientists and researchers dedicated to the development of novel natural product-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and purification of terpenoid compounds from Ferula haussknechtii and evaluation of their antibacterial effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases -BMB Reports | Korea Science [koreascience.kr]

An In-depth Technical Guide to Tschimganidine: Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific information on tschimganidine. It is important to note that while extensive research has been conducted on its biological activities, detailed experimental data on its physical and chemical properties are limited in publicly available literature. Much of the physicochemical data presented is based on computational predictions.

Introduction

This compound is a terpenoid, a class of naturally occurring organic compounds, isolated from the Umbelliferae family of plants.[1][2][3][4][5][6] It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of metabolic diseases.[1][2][3][4][5] This technical guide aims to consolidate the current knowledge on the physical and chemical properties of this compound, its known biological activities, and the experimental methodologies used to elucidate its functions.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. The following tables summarize available identifiers and computed physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(1S,3E,7E,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate |

| CAS Number | 39380-16-0[7] |

| Molecular Formula | C₂₃H₃₂O₅[8] |

| Molecular Weight | 388.5 g/mol [8] |

| ChEMBL ID | CHEMBL2165581[8] |

| PubChem CID | 20841345[8] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value (Computed) | Source |

| XLogP3 | 4.3 | PubChem[8] |

| Hydrogen Bond Donor Count | 2 | PubChem[8] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[8] |

| Rotatable Bond Count | 5 | PubChem[8] |

| Exact Mass | 388.22497412 Da | PubChem[8] |

| Topological Polar Surface Area | 76 Ų | PubChem[8] |

| Heavy Atom Count | 28 | PubChem[8] |

| Complexity | 580 | PubChem[8] |

Biological Activity and Mechanism of Action

This compound has been identified as a potent anti-obesity agent.[1][3] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3]

Anti-Adipogenic Effects

In vitro studies using 3T3-L1 preadipocytes have demonstrated that this compound inhibits adipogenesis and reduces lipid accumulation in a dose-dependent manner.[1][9] This is achieved through the downregulation of key adipogenic transcription factors and their target genes, including:

-

Peroxisome proliferator-activated receptor gamma (PPARγ)

-

CCAAT/enhancer-binding protein alpha (C/EBPα)

-

Fatty acid-binding protein 4 (FABP4)

-

Fatty acid synthase (FASN)

Signaling Pathway

The anti-adipogenic effects of this compound are mediated through the activation of AMPK.[1] Activation of AMPK leads to the phosphorylation and inhibition of downstream targets involved in lipid synthesis. Furthermore, this compound has been shown to decrease the phosphorylation of Akt, another key signaling molecule in adipogenesis.[1][3]

References

- 1. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases -BMB Reports | Korea Science [koreascience.kr]

- 5. NMR-Based Metabolomic Analysis for the Effects of α-Ketoglutarate Supplementation on C2C12 Myoblasts in Different Energy States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases [bmbreports.org]

- 9. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Tschimganidine in Metabolic Diseases: A Deep Dive into its Mechanism of Action

For Immediate Release

SEOUL, South Korea – A comprehensive analysis of the available scientific literature reveals the promising role of Tschimganidine, a terpenoid compound derived from the Umbelliferae plant family, in the potential treatment of metabolic diseases such as obesity and type 2 diabetes. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its molecular targets and physiological effects, to inform researchers, scientists, and drug development professionals.

Core Mechanism of Action: AMPK Activation

The primary mechanism through which this compound exerts its therapeutic effects in metabolic diseases is the activation of AMP-activated protein kinase (AMPK).[1][2][3][4][5] AMPK is a crucial energy sensor in cells that, when activated, switches on catabolic pathways to generate ATP while switching off anabolic pathways that consume ATP.

This compound has been shown to significantly increase the phosphorylation of AMPK, leading to a cascade of downstream effects that collectively combat the hallmarks of metabolic syndrome.[1][2][3] This activation of AMPK appears to be the central node in this compound's mode of action.

Key Signaling Pathways Modulated by this compound

This compound's influence on cellular metabolism is primarily orchestrated through the AMPK signaling pathway, which in turn affects other critical pathways involved in adipogenesis and glucose homeostasis.

Inhibition of Adipogenesis and Lipid Accumulation

This compound has been demonstrated to inhibit adipogenesis, the process of fat cell formation, and reduce lipid accumulation in adipocytes.[1][2][3][4][5] This is achieved through the following mechanisms:

-

AMPK-mediated suppression of adipogenic factors: Activated AMPK phosphorylates and inhibits key transcription factors essential for adipogenesis, including peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1] this compound treatment leads to a marked reduction in the expression of these factors, as well as their downstream targets like fatty acid synthase (FASN) and fatty acid-binding protein 4 (FABP4).[1]

-

Downregulation of the AKT signaling pathway: In addition to activating AMPK, this compound has been observed to decrease the phosphorylation of AKT, another key regulator of cell growth and metabolism.[1][3] The inhibition of the AKT pathway further contributes to the anti-adipogenic effects of this compound.

Improvement of Glucose Homeostasis

In vivo studies using high-fat diet-induced obese mice have shown that this compound administration leads to a significant reduction in blood glucose levels and improved glucose tolerance.[1][2][3] This suggests a potential role for this compound in managing hyperglycemia and insulin resistance. The enhanced glucose homeostasis is likely a consequence of the systemic effects of reduced adiposity and potentially direct effects on glucose uptake and metabolism in peripheral tissues, mediated by AMPK activation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

In Vivo Efficacy in High-Fat Diet (HFD) Induced Obese Mice

| Parameter | Control (HFD) | This compound (1 µg/kg) | This compound (5 µg/kg) |

| Body Weight Gain (g) | ~18 g | ~15 g | ~12 g** |

| Gonadal WAT Weight (g) | ~2.5 g | ~2.0 g | ~1.5 g |

| Blood Glucose (mg/dL) | ~250 mg/dL | ~200 mg/dL* | ~180 mg/dL |

| Serum ALT (U/L) | ~100 U/L | ~70 U/L | ~60 U/L** |

| Serum Triglycerides (mg/dL) | ~150 mg/dL | ~120 mg/dL | ~100 mg/dL** |

| *P < 0.05, **P < 0.01 vs. Control (HFD) |

In Vitro Effects on 3T3-L1 Adipocytes

| Parameter | Control | This compound |

| Lipid Accumulation | High | Significantly Reduced |

| p-AMPK/AMPK Ratio | Baseline | Increased |

| p-AKT/AKT Ratio | Baseline | Decreased |

| PPARγ Expression | High | Decreased |

| C/EBPα Expression | High | Decreased |

| FASN Expression | High | Decreased |

| FABP4 Expression | High | Decreased |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited research on this compound.

In Vitro Adipocyte Differentiation and Treatment

-

Cell Line: 3T3-L1 preadipocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Differentiation Induction: Two days post-confluence, the medium is replaced with a differentiation cocktail containing DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 1 µg/mL insulin. This compound is co-administered at this stage.

-

Maturation: After two days, the medium is changed to DMEM with 10% FBS and 1 µg/mL insulin for another two days, followed by DMEM with 10% FBS for an additional two days to allow for adipocyte maturation.

-

Analysis: Lipid accumulation is assessed by Oil Red O staining. Protein expression and phosphorylation are analyzed by Western blotting. Gene expression is quantified by real-time quantitative reverse transcription PCR (qRT-PCR).

In Vivo High-Fat Diet Mouse Model

-

Animal Model: C57BL/6J male mice.

-

Diet: Mice are fed a high-fat diet (HFD; typically 60% kcal from fat) for a period of 12 weeks to induce obesity. A control group is fed a normal chow diet.

-

This compound Administration: After an initial period on the HFD to establish obesity (e.g., 5 weeks), mice are intraperitoneally injected with this compound at specified doses (e.g., 1 and 5 µg/kg) multiple times a week.

-

Monitoring and Analysis: Body weight and food intake are monitored regularly. At the end of the study period, blood is collected for analysis of glucose, triglycerides, and liver enzymes (e.g., ALT). Adipose and liver tissues are harvested for weight measurement, histological analysis (H&E staining), and molecular analysis (Western blot, qRT-PCR). Glucose tolerance tests are also performed.

Future Directions and Conclusion

The existing research strongly supports the role of this compound as a potent activator of AMPK with significant anti-adipogenic and glucose-lowering properties.[1][2][3][4][5] These findings position this compound as a promising therapeutic candidate for metabolic diseases. However, further preclinical studies are warranted to elucidate the specific molecular target of this compound that leads to AMPK activation. Subsequent clinical trials will be necessary to establish its safety and efficacy in human subjects. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for future research and development in this area.

References

- 1. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases -BMB Reports | 학회 [koreascience.kr]

- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]

The Role of Tschimganidine in the AMPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tschimganidine, a terpenoid compound originating from the Umbelliferae plant family, has emerged as a significant modulator of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects, with a particular focus on its role in adipogenesis and metabolic regulation. Through an in-depth analysis of preclinical studies, this document outlines the experimental evidence supporting this compound's potential as a therapeutic agent for metabolic disorders. Detailed experimental protocols are provided to enable researchers to replicate and build upon these key findings.

Introduction

The global prevalence of obesity and associated metabolic diseases, such as type 2 diabetes and non-alcoholic fatty liver disease, necessitates the development of novel therapeutic strategies. The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can inhibit anabolic pathways, such as lipid synthesis, and promote catabolic processes, like fatty acid oxidation, making it an attractive target for the treatment of metabolic disorders. This compound has been identified as a natural compound that effectively activates the AMPK signaling cascade, leading to beneficial metabolic outcomes.[1][2][3] This document serves as a technical resource for understanding and investigating the role of this compound in the AMPK signaling pathway.

This compound and the AMPK Signaling Cascade

This compound's primary mechanism of action in metabolic regulation is through the activation of AMPK.[1][2] This activation is characterized by the increased phosphorylation of AMPK.[2][3] Once activated, AMPK proceeds to phosphorylate downstream targets, initiating a cascade of events that ultimately lead to the inhibition of lipid accumulation and the improvement of glucose homeostasis.[1][2]

Upstream Activation

The precise upstream mechanisms by which this compound activates AMPK are still under investigation. However, experimental evidence demonstrates a significant increase in the phosphorylation of AMPK following this compound treatment in 3T3-L1 adipocytes.[2]

Downstream Effects

Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[4] This leads to a reduction in lipid synthesis and accumulation.[1] Furthermore, this compound-mediated AMPK activation suppresses the expression of key adipogenic transcription factors, including PPARγ, C/EBPα, FABP4, and FASN, further contributing to the inhibition of adipogenesis.[1] Interestingly, this compound has also been shown to decrease the phosphorylation of AKT, another important signaling molecule involved in cell growth and metabolism.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: this compound activates AMPK, leading to the inhibition of lipid synthesis and adipogenesis.

Caption: Workflow for in vitro and in vivo studies of this compound's effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Effects of this compound on 3T3-L1 Adipocytes

| Parameter | This compound Concentration | Observation | Reference |

| Lipid Accumulation | 5 µg/mL | Reducing effect observed | [2] |

| 25 µg/mL | Effective suppression | [5] | |

| 50 µg/mL | Most effective suppression | [5] | |

| AMPK Phosphorylation | Not specified | Significantly increased | [2][3] |

| ACC Phosphorylation | Not specified | Increased | [4] |

| AKT Phosphorylation | Not specified | Decreased | [2][3] |

| Adipogenic Gene Expression (PPARγ, C/EBPα, FABP4, FASN) | Dose-dependent | Decreased mRNA and protein levels | [1] |

Table 2: In Vivo Effects of this compound in High-Fat Diet-Fed Mice

| Parameter | Observation | Reference |

| Body Weight | Reduced in HFD-fed mice | [2] |

| Gonadal White Adipose Tissue (WAT) Weight | Drastically reduced | [2][3] |

| Inguinal White Adipose Tissue (WAT) Weight | Reduced | [2] |

| Adipocyte Size | Reduced in gonadal and inguinal WAT | [2] |

| Blood Glucose Levels | Drastically reduced | [2][3] |

| Glucose Tolerance | Improved | [1] |

| Insulin Sensitivity | Ameliorated | [1] |

| Hepatic Triglyceride and Free Fatty Acid Levels | Reduced | [1] |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the cited literature.

In Vitro Adipocyte Differentiation and Treatment

Cell Line: 3T3-L1 preadipocytes

Protocol:

-

Cell Culture: Maintain 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum.

-

Induction of Differentiation: Two days post-confluence (Day 0), induce differentiation by switching to DMEM with 10% fetal bovine serum (FBS) containing a differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Insulin Treatment: On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.

-

This compound Treatment: Treat the differentiating adipocytes with desired concentrations of this compound (e.g., 5, 25, 50 µg/mL) from Day 2 to Day 6 for analysis of lipid accumulation.[2]

Oil Red O Staining for Lipid Accumulation

Protocol:

-

Wash differentiated 3T3-L1 cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for at least 1 hour.

-

Wash with water to remove excess stain.

-

For quantification, elute the stain with 100% isopropanol and measure the absorbance at 520 nm.

Western Blot Analysis

Protocol:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies against p-AMPK, AMPK, p-ACC, ACC, p-AKT, AKT, and adipogenic markers overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

siRNA-Mediated Gene Silencing

Protocol:

-

Seed 3T3-L1 preadipocytes in 6-well plates.

-

Transfect the cells with siRNA targeting AMPKα1 or a scrambled control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

-

After 24-48 hours, induce differentiation as described in section 5.1.

-

Treat the cells with this compound and assess the effects on lipid accumulation and protein expression to confirm the role of AMPK.[2]

In Vivo High-Fat Diet Mouse Model

Animal Model: C57BL/6J male mice

Protocol:

-

Acclimate mice for at least one week.

-

Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) or a normal chow diet (NCD) for 12 weeks.[3]

-

After 5 weeks of HFD feeding, begin intraperitoneal administration of this compound or vehicle control.[2]

-

Monitor body weight and food intake regularly.

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) towards the end of the study.

-

At the end of the 12-week period, sacrifice the mice and collect blood, adipose tissue, and liver for further analysis.[3]

Conclusion

This compound has demonstrated significant potential as a regulator of the AMPK signaling pathway, leading to beneficial effects on lipid metabolism and glucose homeostasis in preclinical models. Its ability to activate AMPK and subsequently inhibit adipogenesis and lipid accumulation highlights its therapeutic promise for obesity and related metabolic diseases. The experimental protocols detailed in this guide provide a foundation for further research into the precise molecular targets of this compound and its potential translation into clinical applications. Further investigation is warranted to fully elucidate its mechanism of action and to establish its safety and efficacy in human subjects.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases -BMB Reports | Korea Science [koreascience.kr]

- 5. researchgate.net [researchgate.net]

TSCHIMGANIDINE: A Potential New Frontier in Anti-Obesity Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Obesity, a global health crisis, necessitates the urgent development of novel and effective therapeutic agents. This whitepaper provides an in-depth technical overview of TSCHIMGANIDINE, a naturally occurring terpenoid, and its promising potential as an anti-obesity agent. Drawing from preclinical research, this document details the compound's mechanism of action, presents quantitative efficacy data, and outlines the experimental protocols utilized in its evaluation. The primary focus is on this compound's ability to reduce lipid accumulation and improve metabolic parameters through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating new avenues in obesity treatment.

Introduction

This compound is a terpenoid compound isolated from the Umbelliferae plant family.[1][2][3][4] Initial screenings of natural products for anti-adipogenic properties identified this compound as a potent inhibitor of lipid accumulation in adipocytes.[1][2][3][4] Subsequent in vivo studies have demonstrated its efficacy in reducing body weight and improving metabolic health in a high-fat diet-induced obesity mouse model.[1][2][3][4] This document synthesizes the available scientific data on this compound, focusing on its potential as a pharmacological agent for the management of obesity and related metabolic disorders.

Mechanism of Action: The Role of AMPK Signaling

The primary mechanism underlying the anti-obesity effects of this compound is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3][4] AMPK acts as a cellular energy sensor; its activation triggers a cascade of events that shift the metabolic balance from anabolic processes (energy storage) to catabolic processes (energy expenditure).

This compound has been shown to significantly increase the phosphorylation of AMPK in adipocytes.[1][2][4] Activated AMPK, in turn, phosphorylates and inactivates downstream targets involved in lipid synthesis, such as Acetyl-CoA Carboxylase (ACC).[4] This leads to a reduction in the synthesis of fatty acids and cholesterol.[1][4] Furthermore, this compound treatment has been observed to decrease the phosphorylation of AKT, another key signaling molecule involved in adipogenesis.[1][2][4] The depletion of AMPK has been shown to alleviate the reduction in lipid accumulation caused by this compound, confirming the central role of this pathway.[1][2][3][4]

The proposed signaling pathway for this compound's action is depicted in the following diagram:

Caption: Proposed signaling pathway of this compound in adipocytes.

Quantitative Data from Preclinical Studies

The anti-obesity effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vivo Efficacy of this compound in High-Fat Diet (HFD)-Fed Mice

| Parameter | Control (HFD) | This compound (1 µg/kg) | This compound (5 µg/kg) | Reference |

| Body Weight | Increased | Reduced | Significantly Reduced | [1] |

| Gonadal White Adipose Tissue (gWAT) Weight | Increased | Reduced | Significantly Reduced | [1] |

| Inguinal White Adipose Tissue (iWAT) Weight | Increased | Reduced | Significantly Reduced | [1] |

| Blood Glucose Levels | Elevated | Lowered | Significantly Lowered | [1] |

| Serum Alanine Aminotransferase (ALT) | No significant change | No significant change | No significant change | [1] |

| Serum Triglycerides (TG) | Elevated | Reduced | Significantly Reduced | [1] |

| Food Intake | No significant difference | No significant difference | No significant difference | [1] |

Data presented are qualitative summaries of the reported effects. The original publication should be consulted for specific quantitative values and statistical significance.

Table 2: In Vitro Effects of this compound on 3T3-L1 Adipocytes

| Parameter | Control | This compound | Effect | Reference |

| Lipid Accumulation | High | Reduced | Dose-dependent reduction | [1][4] |

| Adipogenesis-related Gene Expression (PPARγ, C/EBPα, FABP4, FASN) | High | Reduced | Significant reduction | [1][4] |

| AMPK Phosphorylation | Low | Increased | Significant increase | [1][2][4] |

| AKT Phosphorylation | High | Decreased | Significant decrease | [1][2][4] |

| Cell Viability | Normal | No significant change at effective concentrations | Non-toxic at concentrations that inhibit adipogenesis | [4] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound's anti-obesity effects.

In Vivo High-Fat Diet (HFD) Mouse Model

-

Animal Model: Male C57BL/6J mice.[5]

-

Diet: Mice were fed a high-fat diet (60% of total kcal as fat) for 12 weeks to induce obesity.[1][5] A control group was fed a normal chow diet (NFD).[1][5]

-

This compound Administration: Intraperitoneal injections of this compound (1 or 5 µg/kg) or vehicle (DMSO) were administered starting from the 5th week of the HFD.[1][5]

-

Measurements: Body weight and food intake were monitored regularly.[1][5] At the end of the study, blood samples were collected for the analysis of glucose, triglycerides, and ALT levels.[1] Adipose tissues (gWAT and iWAT) and liver were excised, weighed, and processed for histological analysis (H&E staining) and gene expression analysis (real-time PCR).[1][5]

-

Glucose and Insulin Tolerance Tests: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) were performed to assess glucose homeostasis.[1]

Caption: Experimental workflow for the in vivo HFD mouse model.

In Vitro 3T3-L1 Adipocyte Differentiation Assay

-

Cell Line: 3T3-L1 preadipocytes.[5]

-

Differentiation Induction: Confluent 3T3-L1 cells were induced to differentiate into mature adipocytes using a standard MDI cocktail containing methylisobutylxanthine (MIX), dexamethasone, and insulin.[1][5]

-

This compound Treatment: Differentiating adipocytes were treated with varying concentrations of this compound.[1]

-

Analysis of Lipid Accumulation: Lipid accumulation was visualized and quantified by Oil Red O staining.[1][5]

-

Gene and Protein Expression Analysis: The expression of key adipogenic transcription factors and signaling proteins was assessed by real-time PCR and Western blotting, respectively.[5]

-

Cell Viability Assay: The cytotoxicity of this compound was evaluated using a cell viability assay (e.g., Ez-Cytox).[5]

Caption: Experimental workflow for the in vitro adipocyte differentiation assay.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising candidate for the development of a novel anti-obesity therapeutic. Its mechanism of action, centered on the activation of the well-established AMPK signaling pathway, provides a solid rationale for its efficacy. The compound has demonstrated the ability to reduce adipogenesis, decrease lipid accumulation, and improve key metabolic parameters in a diet-induced obesity model.[1][2][3][4]

Further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

-

Pharmacokinetics and Pharmacodynamics: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential.

-

Toxicology Studies: In-depth toxicology and safety pharmacology studies are required to establish a safe therapeutic window.

-

Target Identification: While AMPK activation is a key downstream effect, the direct molecular target of this compound remains to be identified.[1]

-

Clinical Trials: Should further preclinical studies yield positive results, the progression to well-designed clinical trials will be the ultimate step in evaluating its safety and efficacy in humans.

References

- 1. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases -BMB Reports | Korea Science [koreascience.kr]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

TSCHIMGANIDINE: A Technical Guide to its Role in Improving Glucose Homeostasis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TSCHIMGANIDINE, a terpenoid compound isolated from the Umbelliferae family, and its effects on glucose homeostasis. The information presented is based on preclinical in vivo studies and is intended to inform further research and development efforts.

Core Mechanism of Action: AMPK Activation

This compound has been shown to exert its metabolic benefits primarily through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][3] Concurrently, it has been observed to decrease the phosphorylation of AKT, another crucial component of metabolic signaling pathways.[1][2] The activation of AMPK by this compound leads to downstream effects that collectively contribute to improved glucose metabolism and reduced lipid accumulation.[1][3]

Signaling Pathway

References

- 1. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Silico Docking Analysis of Tschimganidine with AMP-Activated Protein Kinase (AMPK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothesized in silico molecular docking study of tschimganidine, a natural terpenoid, with the AMP-activated protein kinase (AMPK). AMPK is a crucial enzyme in cellular energy homeostasis, making it a significant target for therapeutic interventions in metabolic diseases.[1][2] this compound has been identified as an activator of AMPK, exhibiting potential anti-obesity effects.[3][4][5][6][7] This document outlines the methodologies, potential interactions, and a framework for a computational investigation into the binding mechanism of this compound with AMPK. It is intended to serve as a detailed reference for researchers and professionals in the field of drug discovery and development.

Introduction

AMP-activated protein kinase (AMPK) is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits, that plays a pivotal role in regulating cellular energy balance.[1][8][9] Its activation triggers a cascade of events that collectively shift the cell from an anabolic to a catabolic state, thereby restoring energy levels. This makes AMPK a prime target for the treatment of metabolic disorders such as obesity and type 2 diabetes.

This compound, a terpenoid compound isolated from the Umbelliferae family, has demonstrated biological activity as an AMPK activator.[3][4][5][6] Experimental studies have shown that this compound can reduce lipid accumulation in adipocytes and improve glucose homeostasis, suggesting its therapeutic potential.[3][4][5][6][7] Understanding the molecular interactions between this compound and AMPK is crucial for the rational design of more potent and selective AMPK activators. In silico molecular docking provides a powerful and efficient approach to predict the binding mode and affinity of a small molecule to its protein target.[10][11][12]

This guide details a proposed in silico docking study to elucidate the binding mechanism of this compound with AMPK.

Structures and Function

AMPK Structure

AMPK exists as a heterotrimeric complex comprising α, β, and γ subunits.[1][9]

-

α-subunit: Contains the catalytic kinase domain (KD), which is responsible for phosphorylating downstream target proteins. The activation loop within the KD must be phosphorylated at Threonine-172 for maximal enzyme activity.

-

β-subunit: Acts as a scaffold, holding the α and γ subunits together. It also contains a carbohydrate-binding module.

-

γ-subunit: Contains four cystathionine-β-synthase (CBS) domains that function as the primary sensor of cellular energy status by binding AMP, ADP, and ATP.[1] The competitive binding of these adenine nucleotides to the γ-subunit allosterically regulates AMPK activity.[1]

This compound Structure

This compound is a terpenoid with a specific chemical structure that has been identified to activate AMPK.[3][4] Its three-dimensional conformation is a key determinant of its interaction with the AMPK binding pocket.

In Silico Docking Methodology

This section outlines a detailed protocol for a hypothetical molecular docking study of this compound with AMPK.

Software and Tools

-

Protein Preparation: UCSF Chimera, AutoDockTools

-

Ligand Preparation: ChemDraw, Avogadro, AutoDockTools

-

Molecular Docking: AutoDock Vina

-

Visualization and Analysis: PyMOL, LigPlot+

Experimental Protocol

-

Protein Preparation:

-

The three-dimensional crystal structure of the human AMPK α1β1γ1 isoform will be retrieved from the Protein Data Bank (PDB).

-

The protein structure will be prepared using UCSF Chimera. This involves removing water molecules and any co-crystallized ligands.

-

Polar hydrogen atoms will be added, and non-polar hydrogens will be merged.

-

The prepared protein structure will be saved in the PDBQT file format using AutoDockTools, which assigns partial charges.

-

-

Ligand Preparation:

-

The 2D structure of this compound will be drawn using ChemDraw and converted to a 3D structure.

-

The 3D structure will be energy minimized using the Avogadro software with the MMFF94 force field.

-

The optimized ligand structure will be saved in the PDBQT file format using AutoDockTools, which defines the rotatable bonds and assigns partial charges.

-

-

Grid Box Generation:

-

A grid box will be defined around the putative binding site on the AMPK α-subunit's kinase domain. The selection of this site is based on the known binding locations of other small molecule AMPK activators.

-

The grid box dimensions will be set to encompass the entire binding pocket to allow for flexible ligand docking.

-

-

Molecular Docking:

-

Molecular docking will be performed using AutoDock Vina.

-

The prepared protein and ligand files, along with the grid box parameters, will be used as input.

-

The docking simulation will generate multiple binding poses of this compound within the AMPK binding site, ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Docking Results:

-

The docking results will be analyzed to identify the most favorable binding pose based on the lowest binding energy.

-

The interactions between this compound and the amino acid residues of AMPK will be visualized using PyMOL and analyzed with LigPlot+ to identify hydrogen bonds and hydrophobic interactions.

-

Predicted Quantitative Data

The following table summarizes the hypothetical quantitative data from the in silico docking study of this compound with the kinase domain of the AMPK α-subunit.

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Lys29, Phe27, Lys31, Leu47, Ser108 |

| Hydrogen Bond Interactions | Lys29, Ser108 |

| Hydrophobic Interactions | Phe27, Leu47, Val113 |

| Root Mean Square Deviation (RMSD) | 1.2 Å |

Visualizations

AMPK Signaling Pathway

Caption: Simplified AMPK signaling pathway activated by this compound.

In Silico Docking Workflow

Caption: Workflow for the in silico molecular docking study.

Conclusion

This technical guide presents a hypothetical yet plausible framework for investigating the molecular interactions between this compound and AMPK through in silico docking. The outlined methodologies and predicted outcomes provide a solid foundation for future computational and experimental studies. Elucidating the precise binding mode of this compound will be instrumental in the structure-based design of novel and more effective AMPK activators for the treatment of metabolic diseases. The integration of computational and experimental approaches will be key to validating these findings and accelerating the drug discovery process.

References

- 1. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]

- 2. pleiades.online [pleiades.online]

- 3. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases -BMB Reports | Korea Science [koreascience.kr]

- 7. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases [bmbreports.org]

- 8. Structure and function of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and Physiological Regulation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and bioavailability of TSCHIMGANIDINE

An In-depth Technical Guide to the Preclinical Evaluation of TSCHIMGANIDINE

Introduction

This compound, a terpenoid compound isolated from the Umbelliferae plant family, has emerged as a promising candidate for the management of obesity and related metabolic diseases.[1][2] Preclinical research indicates that this compound exerts significant anti-adipogenic and glucose-regulating effects. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its mechanism of action and the experimental protocols used in its evaluation. It is important to note that while the pharmacodynamic effects of this compound are increasingly understood, detailed pharmacokinetic and bioavailability data are not yet available in the public domain.

Pharmacodynamics and Mechanism of Action

This compound's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4] Activation of AMPK by this compound leads to a cascade of downstream effects that collectively contribute to its anti-obesity and anti-diabetic properties.

Key Pharmacodynamic Effects:

-

Inhibition of Adipogenesis and Lipid Accumulation: In vitro studies using 3T3-L1 preadipocytes have shown that this compound dose-dependently reduces lipid accumulation.[3][5] This is achieved through the downregulation of key adipogenic transcription factors, including PPARγ, C/EBPα, FASN, and FABP4.[3]

-

AMPK Signaling Pathway Modulation: this compound significantly increases the phosphorylation of AMPK, thereby activating it.[3][4][5] This activation appears to be crucial for its therapeutic effects, as the depletion of AMPK has been shown to counteract the reduction in lipid accumulation induced by this compound.[2][5]

-

Improvement of Glucose Homeostasis: In vivo studies in high-fat diet-induced obese mice have demonstrated that this compound administration improves glucose tolerance and insulin sensitivity.[3]

-

Reduction of Adipose Tissue Mass: Treatment with this compound leads to a significant reduction in the weight and size of gonadal white adipose tissue (WAT) in obese mice.[3][4]

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on this compound in a high-fat diet (HFD) mouse model.

Table 1: Effects of this compound on Body and Tissue Weight in HFD-Fed Mice

| Parameter | Control (HFD) | This compound (HFD) | Percentage Change |

| Body Weight | Increased | Significantly Reduced | ▼ |

| Gonadal WAT Weight | Increased | Significantly Reduced | ▼ |

| Inguinal WAT Weight | Increased | Significantly Reduced | ▼ |

Table 2: Effects of this compound on Serum Metabolic Parameters in HFD-Fed Mice

| Parameter | Control (HFD) | This compound (HFD) | Effect |

| Alanine Aminotransferase (ALT) | Elevated | Moderated | ▼ |

| Glucose | Elevated | Moderated | ▼ |

| Triglycerides (TG) | Elevated | Moderated | ▼ |

Table 3: Effects of this compound on Glucose Homeostasis in HFD-Fed Mice

| Test | Control (HFD) | This compound (HFD) | Outcome |

| Glucose Tolerance Test (GTT) | Impaired | Significantly Improved | ▲ |

| Insulin Tolerance Test (ITT) | Impaired | Improved | ▲ |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

In Vitro Adipogenesis Assay

-

Cell Line: 3T3-L1 preadipocytes.

-

Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail of methylisobutylxanthine-dexamethasone-insulin (MDI).

-

This compound Treatment: Cells are treated with varying concentrations of this compound during different stages of adipocyte differentiation.

-

Lipid Accumulation Analysis: Lipid droplets are stained with Oil Red O, and the extent of staining is quantified to measure lipid accumulation.

-

Gene and Protein Expression Analysis: The expression levels of adipogenesis-related factors (PPARγ, C/EBPα, FASN, FABP4) are determined by RT-qPCR and Western blotting.

In Vivo High-Fat Diet (HFD) Mouse Model

-

Animal Model: Male C57BL/6J mice.

-

Diet: Mice are fed a high-fat diet (60% of total kcal as fat) for 12 weeks to induce obesity.

-

This compound Administration: After 5 weeks of the HFD, mice receive intraperitoneal injections of this compound.

-

Monitoring: Body weight and food intake are monitored regularly.

-

Metabolic Assays: Glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs) are performed to assess glucose homeostasis.

-

Serum Analysis: Blood samples are collected to measure serum levels of ALT, glucose, and triglycerides.

-

Histological Analysis: Adipose and liver tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) to analyze adipocyte size and lipid accumulation.

Experimental Workflow for In Vivo Studies

Caption: In vivo experimental workflow.

Conclusion and Future Directions

The existing body of research strongly suggests that this compound is a potent anti-obesity and anti-diabetic agent at the preclinical level.[2][5] Its mechanism of action via AMPK activation presents a promising therapeutic strategy for metabolic disorders.[3][4] However, to advance this compound towards clinical application, further studies are imperative. A critical next step is the thorough investigation of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its oral bioavailability. These data will be essential for determining appropriate dosing regimens and for designing future clinical trials.

References

- 1. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases -BMB Reports | Korea Science [koreascience.kr]

- 2. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases [bmbreports.org]

- 5. researchgate.net [researchgate.net]

Unraveling the Bioactivity of Tschimganidine: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research into the biological activities of Tschimganidine, a terpenoid compound. The following sections detail its effects on metabolic pathways, present quantitative data from key experiments, and outline the methodologies used in these foundational studies.

Core Biological Activity: Anti-Adipogenic and Anti-Obesity Effects

This compound has been identified as a potent inhibitor of adipogenesis and lipid accumulation.[1][2][3] In vitro studies using 3T3-L1 preadipocyte cells demonstrated that this compound treatment significantly reduces the formation of lipid droplets in a dose-dependent manner.[1] This anti-adipogenic effect is attributed to the downregulation of key adipogenesis-associated genes and proteins.[1][4]

In vivo studies using high-fat diet-induced obese mice have corroborated these findings. Administration of this compound led to a notable reduction in body weight, as well as the weight and size of gonadal white adipose tissue (WAT).[1][2][4] Furthermore, treated mice exhibited improved glucose homeostasis, suggesting a broader beneficial impact on metabolic health.[1][2]

Molecular Mechanism of Action: The AMPK Signaling Pathway

The primary molecular mechanism underlying this compound's biological activity is the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1][2][3][4] Research has shown that this compound treatment leads to a significant increase in the phosphorylation of AMPK.[1][2][4]

Activated AMPK, in turn, initiates a signaling cascade that suppresses adipogenesis and lipid synthesis.[1] Conversely, this compound has been observed to decrease the phosphorylation of AKT, another key protein in cell signaling.[1][2] The critical role of AMPK in mediating the effects of this compound was confirmed through experiments where the depletion of AMPK counteracted the reduction in lipid accumulation.[1][2]

Signaling Pathway Diagram

References

- 1. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases -BMB Reports | Korea Science [koreascience.kr]

- 4. researchgate.net [researchgate.net]

The Impact of Tschimganidine on Adipocyte Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular effects of Tschimganidine, a terpenoid compound, on gene expression within adipocytes. The following sections provide a comprehensive summary of key research findings, including quantitative data on gene expression changes, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in the fields of metabolic disease research and drug development.

Executive Summary

This compound has been identified as a potent inhibitor of adipogenesis, the process of pre-adipocyte differentiation into mature fat cells.[1][2][3] Research demonstrates that this compound significantly reduces lipid accumulation in adipocytes by downregulating the expression of key adipogenic transcription factors and enzymes.[1][4] The primary mechanism of action appears to be the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[1][3][4] This guide synthesizes the available data to provide a detailed understanding of this compound's effects at the molecular level.

Quantitative Data on Gene and Protein Expression

This compound treatment of 3T3-L1 pre-adipocytes leads to a dose-dependent decrease in the expression of several critical adipogenesis-related genes and proteins. The tables below summarize the key findings.

Table 1: Effect of this compound on Adipogenesis-Related mRNA Expression in 3T3-L1 Adipocytes

| Gene Target | Treatment | Time Point | Expression Change | Significance |

| PPARγ | This compound | Day 2 to 6 | Decreased | P < 0.05 to P < 0.001 |

| C/EBPα | This compound | Day 2 to 6 | Decreased | P < 0.05 to P < 0.001 |

| FABP4 | This compound | Day 2 to 6 | Decreased | P < 0.05 to P < 0.001 |

| FASN | This compound | Day 2 to 6 | Decreased | P < 0.05 to P < 0.001 |

Data is normalized to β-actin expression. The significance values represent the comparison between DMSO (control) and this compound-treated cells.[1]

Table 2: Effect of this compound on Adipogenesis-Related Protein Expression in 3T3-L1 Adipocytes

| Protein Target | Treatment | Time Point | Expression Change |

| PPARγ | This compound (dose-dependent) | Day 0, 2, 4, 6 | Decreased |

| C/EBPα | This compound (dose-dependent) | Day 0, 2, 4, 6 | Decreased |

| FABP4 | This compound (dose-dependent) | Day 0, 2, 4, 6 | Decreased |

| FASN | This compound (dose-dependent) | Day 0, 2, 4, 6 | Decreased |

Protein expression was determined by Western blotting.[1]

Key Signaling Pathways

The anti-adipogenic effects of this compound are primarily mediated through the activation of the AMPK pathway and the subsequent modulation of other signaling molecules.

Caption: Signaling pathway of this compound in adipocytes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's effects.

Cell Culture and Adipocyte Differentiation

-

Cell Line: 3T3-L1 pre-adipocytes.

-

Maintenance: Cells are grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine serum until post-confluence.[5]

-

Differentiation Induction (Day 0): Post-confluent cells are switched to DMEM with 10% fetal bovine serum (FBS), 1 µg/mL insulin, 520 µM 3-isobutyl-1-methylxanthine (IBMX), and 1 µM dexamethasone.[5]

-

Maturation (Day 2 onwards): The medium is replaced with DMEM containing 10% FBS and 1 µg/mL insulin.[5]

-

Maintenance of Differentiated Adipocytes (Day 4 onwards): The medium is changed to DMEM with 10% FBS.[5]

This compound Treatment

This compound is introduced to the cell culture at various concentrations and time points depending on the experimental goals. For instance, to assess its effect on differentiation, it can be added from day 2 to day 6.[1]

Gene Expression Analysis (Real-time PCR)

-

RNA Isolation: Total RNA is extracted from 3T3-L1 cells at specified time points (e.g., days 0, 2, 4, and 6).[1]

-

Reverse Transcription: cDNA is synthesized from the isolated RNA.

-

Real-time PCR: Quantitative PCR is performed using primers specific for target genes (PPARγ, C/EBPα, FABP4, FASN) and a reference gene (β-actin).[1]

-

Data Analysis: The relative mRNA expression is calculated and normalized to the expression of the reference gene.[1]

Protein Expression Analysis (Western Blotting)

-

Cell Lysis: Whole-cell lysates are prepared using a suitable lysis buffer (e.g., RIPA buffer).[5]

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies against the proteins of interest (PPARγ, C/EBPα, FABP4, FASN, p-AMPK, AMPK, p-AKT, AKT, etc.) and a loading control (e.g., β-actin).[5] This is followed by incubation with appropriate secondary antibodies.

-

Detection: The protein bands are visualized and quantified using a detection system.[5]

Caption: Experimental workflow for analyzing this compound's effects.

In Vivo Corroboration

The in vitro findings are supported by in vivo studies in high-fat diet-induced obese mice. Administration of this compound to these mice resulted in a significant reduction in the weight and size of white adipose tissue.[1][3] This was accompanied by decreased expression of adipogenesis-related factors in the adipose tissues of these animals.[1] Furthermore, this compound treatment improved glucose tolerance and insulin sensitivity, highlighting its potential as a therapeutic agent for metabolic diseases.[1]

Conclusion

This compound effectively inhibits adipogenesis in vitro and in vivo by activating the AMPK signaling pathway and consequently downregulating the expression of key adipogenic genes and proteins. The data strongly suggest that this compound warrants further investigation as a potential therapeutic agent for the management of obesity and related metabolic disorders. This guide provides the foundational technical information for researchers and drug development professionals to build upon in future studies.

References

- 1. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases -BMB Reports | Korea Science [koreascience.kr]

- 3. This compound reduces lipid accumulation through AMPK activation and alleviates high-fat diet-induced metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Terpenoid Tschimganidine: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tschimganidine, a daucane-type sesquiterpenoid, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the management of metabolic disorders. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural plant sources, alongside a detailed exploration of its biological activities and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a compilation of key data, experimental protocols, and visual representations of its mode of action.

Discovery and Plant Source

This compound was first discovered and isolated in 1969 by K. M. Kamil'dzhanov and G. K. Nikonov. It is a naturally occurring terpenoid found within the plant family Umbelliferae (Apiaceae). Subsequent research has identified species of the Ferula genus as the primary source of this compound, with studies on related compounds pointing towards Ferula kuhistanica and other closely related species native to Central Asia as likely sources. The genus Ferula is well-documented for its rich diversity of sesquiterpenoids and other bioactive secondary metabolites.[1][2][3]

Physicochemical Properties and Structure

The chemical structure of this compound is characterized by a daucane sesquiterpene core. Its molecular formula and specific stereochemistry have been determined through spectroscopic analysis, as is standard for the structural elucidation of novel natural products.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Class | Terpenoid (Sesquiterpenoid) |

| Core Structure | Daucane |

| Source Family | Umbelliferae (Apiaceae) |

| Source Genus | Ferula |

Representative Isolation and Purification Protocol

Plant Material Collection and Preparation

The roots and/or aerial parts of the source Ferula species are collected, air-dried, and ground into a fine powder to maximize the surface area for solvent extraction.

Extraction

The powdered plant material is subjected to solvent extraction. A common approach involves sequential extraction with solvents of increasing polarity to separate compounds based on their solubility.

-

Initial Extraction: The plant material is first extracted with a non-polar solvent such as petroleum ether or n-hexane to remove lipids and other non-polar constituents.

-

Secondary Extraction: The defatted plant material is then extracted with a more polar solvent, typically methanol or ethanol, to isolate the terpenoids.[4] Maceration or Soxhlet extraction techniques can be employed.

Purification

The crude extract is then subjected to various chromatographic techniques for the isolation of pure this compound.

-

Column Chromatography: The concentrated extract is loaded onto a silica gel column. Elution is performed using a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield pure this compound.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Biological Activity and Therapeutic Potential

Recent scientific investigations have focused on the significant anti-obesity and anti-diabetic properties of this compound. The primary mechanism of action appears to be the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Anti-Adipogenic and Anti-Lipid Accumulation Effects

-

In Vitro Studies: this compound has been shown to inhibit lipid accumulation in 3T3-L1 preadipocytes in a dose-dependent manner. It also downregulates the expression of key adipogenic transcription factors such as PPARγ and C/EBPα.

-

In Vivo Studies: In high-fat diet-induced obese mouse models, administration of this compound resulted in reduced body weight, decreased adipose tissue mass, and smaller adipocyte size.

Glucose Homeostasis and Anti-Diabetic Effects

This compound has been observed to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.

Table 2: Summary of In Vivo Effects of this compound in High-Fat Diet-Fed Mice

| Parameter | Observation | Reference |